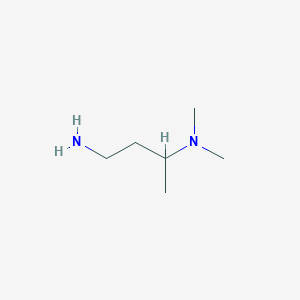

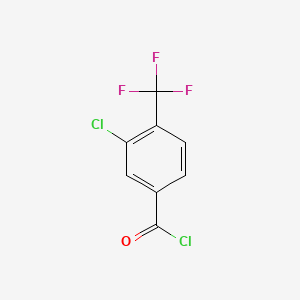

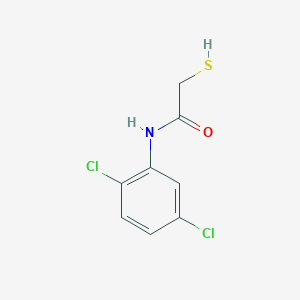

![molecular formula C8H8N2O B1320872 5-Methylbenzo[d]isoxazol-3-amine CAS No. 89976-56-7](/img/structure/B1320872.png)

5-Methylbenzo[d]isoxazol-3-amine

Overview

Description

5-Methylbenzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions

A study by Cao et al. (2019) explored a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, using 5-Methylbenzo[d]isoxazol-3-amine as a reactant. This process yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives with high efficiency, utilizing AgNTf2 as a catalyst. The significance of this research lies in the development of an inexpensive and simple method for synthesizing pyrrole-3-carboxamide derivatives, which have potential applications in various chemical syntheses (Cao et al., 2019).

Synthesis of Tricyclic Heteroaromatic Systems

Bastrakov et al. (2009) developed a method for the selective amination of 3-R-4,6-dinitrobenzo[d]isoxazoles at position 7. This method led to the synthesis of previously unknown tricyclic heteroaromatic systems, indicating the utility of this compound in creating novel chemical structures with potential applications in materials science and pharmaceuticals (Bastrakov et al., 2009).

Unexpected Hydrolysis in Herbicides

Research by Rouchaud et al. (1994, 2010) investigated the hydrolysis of a benzoylamide derivative of 5-aminoisoxazol, revealing an unexpected transformation into 5-isoxazolinone. This study is crucial for understanding the chemical behavior of isoxaben, a herbicide, under different conditions, and sheds light on the stability and metabolic pathways of compounds containing this compound in environmental settings (Rouchaud et al., 1994)(Rouchaud et al., 2010).

Novel Isoxazole Derivatives and Antitumor Activity

Hamama et al. (2017) synthesized novel isoxazole derivatives from 5-amino-3-methylisoxazole, demonstrating significant antitumor activity. This highlights the potential of this compound in medicinal chemistry, particularly in the development of new antitumor agents (Hamama et al., 2017).

Safety and Hazards

Future Directions

Isoxazole derivatives have attracted considerable attention due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Biochemical Analysis

Biochemical Properties

5-Methylbenzo[d]isoxazol-3-amine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the biodegradation of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . Additionally, it is involved in the photocatalytic degradation of sulfamethoxazole

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds with potential anticancer activity, indicating its role in modulating cellular processes related to cancer . The impact of this compound on cell signaling pathways and gene expression further underscores its potential as a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of BRD4 bromodomain inhibitors, which are known to bind to acetylated lysine residues on histones and regulate gene expression . These interactions highlight the compound’s potential in epigenetic research and drug development.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it may undergo degradation over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research and pharmaceutical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits threshold effects, with low doses showing minimal impact and higher doses potentially leading to toxic or adverse effects . These findings are critical for determining the appropriate dosage levels for therapeutic applications and ensuring the safety of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, it has been used in the synthesis of compounds that inhibit BRD4 bromodomains, which play a role in the regulation of gene expression through histone acetylation . These interactions suggest that this compound may influence metabolic flux and metabolite levels, making it a valuable compound for studying metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. This compound is known to interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing its use in therapeutic applications and ensuring its effective delivery to target tissues.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying subcellular processes.

Properties

IUPAC Name |

5-methyl-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWQLQVKOQHMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595548 | |

| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-56-7 | |

| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-benzisoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)